(4-Chloro-6-cyanopyridin-2-YL)acetic acid
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Overview
Description
(4-Chloro-6-cyanopyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-cyanopyridin-2-YL)acetic acid typically involves the reaction of 4-chloro-6-cyanopyridine with acetic acid derivatives under controlled conditions. One common method involves the use of sodium cyanide and chloroacetic acid, followed by esterification and subsequent hydrolysis . The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, hydrochloric acid, and various nucleophiles. Reaction conditions often involve controlled temperatures, the use of solvents like acetonitrile, and catalysts such as palladium complexes .
Major Products
Major products formed from these reactions include substituted pyridines, cyanoacetamides, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Chloro-6-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Chloro-6-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-6-cyanopyridin-2-yl)acetic acid: Similar in structure but may have different reactivity and applications.
Cyanoacetamides: Share the cyano group and are used in similar synthetic applications.
Substituted Pyridines: Have similar pyridine rings but different substituents, leading to varied properties and uses
Uniqueness
(4-Chloro-6-cyanopyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo various substitutions and condensations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(4-chloro-6-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13) |
InChI Key |
QFHMSCWYRORNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)Cl |
Origin of Product |
United States |
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